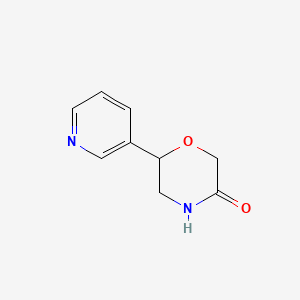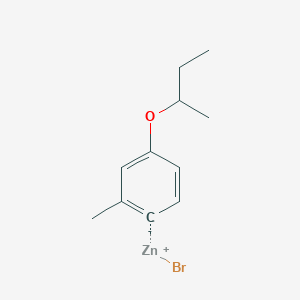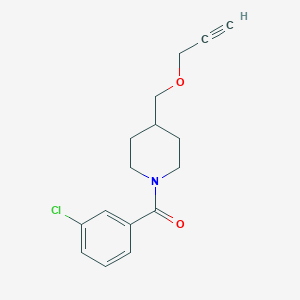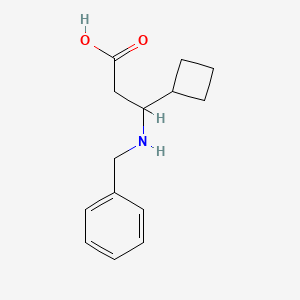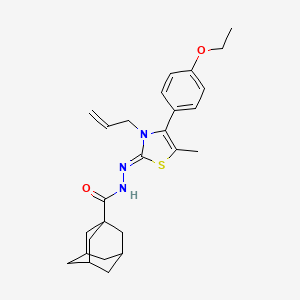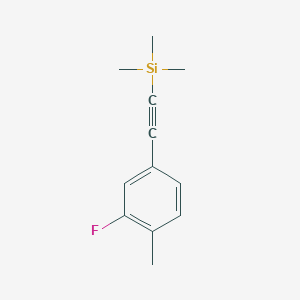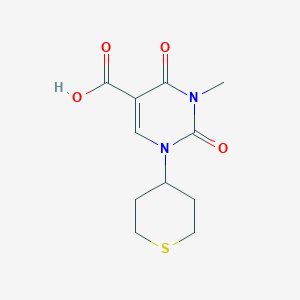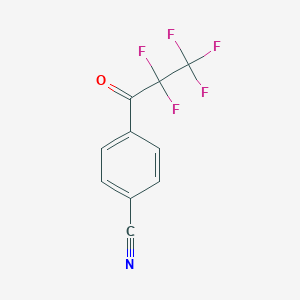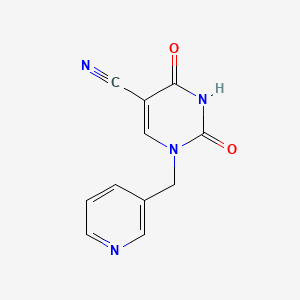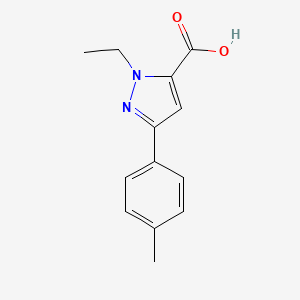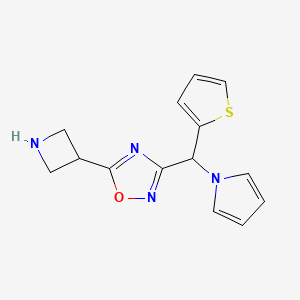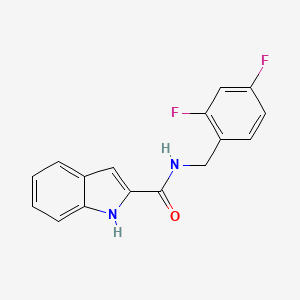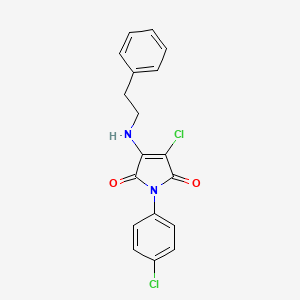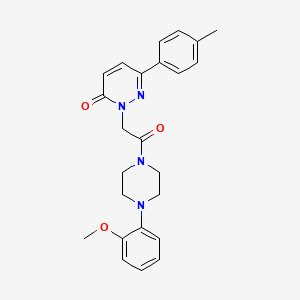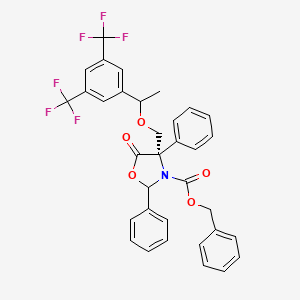
(2R,4S)-Benzyl 4-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique oxazolidine ring structure, which is known for its stability and reactivity, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazolidine Ring: This is achieved through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: This step involves the benzylation of the oxazolidine ring, usually through a nucleophilic substitution reaction.
Attachment of the Trifluoromethyl Phenyl Group: This is typically done via an etherification reaction, where the phenyl group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The benzyl and trifluoromethyl phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxazolidinones
Reduction: Alcohol derivatives
Substitution: Various substituted oxazolidine derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, the compound’s potential as a pharmacophore is explored, particularly in the design of new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4S)-Benzyl 4-((®-1-(3,5-dichlorophenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
- (2R,4S)-Benzyl 4-((®-1-(3,5-dimethylphenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
Uniqueness
Compared to similar compounds, (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate stands out due to the presence of the trifluoromethyl groups, which enhance its stability and reactivity. These groups also contribute to the compound’s unique pharmacological properties, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C34H27F6NO5 |
|---|---|
Peso molecular |
643.6 g/mol |
Nombre IUPAC |
benzyl (4S)-4-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C34H27F6NO5/c1-22(25-17-27(33(35,36)37)19-28(18-25)34(38,39)40)45-21-32(26-15-9-4-10-16-26)30(42)46-29(24-13-7-3-8-14-24)41(32)31(43)44-20-23-11-5-2-6-12-23/h2-19,22,29H,20-21H2,1H3/t22?,29?,32-/m1/s1 |
Clave InChI |
ONRYCBHEXIXNBB-OXZXHNBXSA-N |
SMILES isomérico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(C(=O)OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(C(=O)OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


